molecular formula C25H21NO5 B6544077 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929412-78-2

2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No. B6544077
CAS RN: 929412-78-2
M. Wt: 415.4 g/mol
InChI Key: QMTXZIYBCWOBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (2MNB) is a chemical compound that has been studied for its potential applications in the fields of scientific research, biomedical research, and drug development. It is a derivative of benzamide, and has been found to possess a variety of biochemical and physiological effects. Additionally, the advantages and limitations of 2MNB for lab experiments will be discussed, as well as potential future directions for further research.

Scientific Research Applications

2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has been studied for its potential applications in the fields of scientific research, biomedical research, and drug development. In particular, it has been studied for its potential to inhibit the activity of enzymes, such as caspase-3, which is involved in the apoptotic process. Additionally, 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has been studied for its potential to modulate the activity of proteins involved in the regulation of cellular processes, such as the transcription factor NF-κB.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is not yet fully understood. However, it is believed that 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide binds to the active site of enzymes, such as caspase-3, and modulates their activity. Additionally, 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is thought to interact with transcription factors, such as NF-κB, and modulate their activity.
Biochemical and Physiological Effects
2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of enzymes, such as caspase-3, and modulate the activity of proteins involved in the regulation of cellular processes, such as the transcription factor NF-κB. Additionally, 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has been found to possess anti-inflammatory and anti-oxidant properties, and to possess neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has a number of advantages and limitations for use in lab experiments. One advantage of 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is its ability to inhibit the activity of enzymes, such as caspase-3, and modulate the activity of proteins involved in the regulation of cellular processes, such as the transcription factor NF-κB. Additionally, 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is relatively stable and can be stored for long periods of time. However, 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can be toxic in high concentrations and should be handled with caution.

Future Directions

There are a number of potential future directions for research on 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide. One potential direction is to further investigate the mechanism of action of 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, in order to better understand how it modulates the activity of enzymes and proteins. Additionally, further research could be conducted to determine the potential therapeutic applications of 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, such as its potential to treat inflammatory and neurodegenerative diseases. Additionally, further research could be conducted to investigate the potential toxicity of 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide in various concentrations, in order to determine safe and effective dosages for therapeutic applications. Finally, further research could be conducted to investigate the potential synergistic effects of 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide in combination with other compounds.

Synthesis Methods

2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can be synthesized through a three-step process. The first step involves the reaction of benzamide with 3-methoxybenzoyl chloride, followed by the reaction of the resulting product with 3-methyl-1-benzofuran-6-yl bromide. The final step is the reaction of the resulting product with 2-methoxybenzoyl chloride.

properties

IUPAC Name

2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15-19-12-11-17(26-25(28)20-9-4-5-10-21(20)30-3)14-22(19)31-24(15)23(27)16-7-6-8-18(13-16)29-2/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTXZIYBCWOBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.